molecular formula C13H13F2N B8279321 1-[(2,4-Difluorophenyl)methyl]-2,5-dimethyl-1H-pyrrole

1-[(2,4-Difluorophenyl)methyl]-2,5-dimethyl-1H-pyrrole

Cat. No. B8279321
M. Wt: 221.25 g/mol
InChI Key: PNSQYNVFXRVIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05068371

Procedure details

42.9 g (0.30 mol) of 2,4-difluorobenzylamine are dissolved in 300 ml of ethanol. 5 drops of concentrated hydrochloric acid (36%) are added to this solution. 36.0 g (0.315 mol) of acetonylacetone are then added dropwise, and the mixture is warmed to reflux. The reaction is complete (GC check) after refluxing for 4.5 hours at about 80° C. The brown solution is cooled to -30° C. and the crystals which have precipitated are filtered off and dried. 56.2 g (85% of theory) of white crystals which melt at 41°-42° C. are obtained.
Quantity
42.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH2:4][NH2:5].[CH2:11]([CH2:15][C:16](=O)[CH3:17])[C:12]([CH3:14])=O>C(O)C.Cl>[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH2:4][N:5]1[C:16]([CH3:17])=[CH:15][CH:11]=[C:12]1[CH3:14]

Inputs

Step One
Name
Quantity
42.9 g
Type
reactant
Smiles
FC1=C(CN)C=CC(=C1)F
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
C(C(=O)C)CC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is warmed to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The brown solution is cooled to -30° C.
CUSTOM
Type
CUSTOM
Details
the crystals which have precipitated
FILTRATION
Type
FILTRATION
Details
are filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
melt at 41°-42° C.
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC(=C1)F)CN1C(=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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